N-ethyl-N,3-dimethylbutan-1-amine
Description
N-Ethyl-N,3-dimethylbutan-1-amine (C₈H₁₉N) is a branched aliphatic amine with a molecular weight of 129.247 g/mol and the IUPAC name N-ethyl-3,3-dimethylbutan-1-amine . Its structure features a primary amine group substituted with an ethyl group and two methyl groups at the 3-position of the butane chain (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research due to its steric and electronic properties.
Properties
CAS No. |
500003-01-0 |
|---|---|
Molecular Formula |
C8H19N |
Molecular Weight |
129.24 g/mol |
IUPAC Name |
N-ethyl-N,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-5-9(4)7-6-8(2)3/h8H,5-7H2,1-4H3 |
InChI Key |
KTJILDWKDVCFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process typically employs sodium triacetoxyborohydride (NaBH(OAc)₃) as a selective reducing agent in dichloroethane at 25–40°C. The aldehyde reacts with the secondary amine to form an imine intermediate, which is subsequently reduced to the tertiary amine. A representative procedure from the Royal Society of Chemistry (RSC) achieved a 93% yield for a structurally analogous compound, N-benzyl-3,3-dimethylbutan-2-amine, using similar conditions.
Substrate Compatibility and Limitations
While reductive amination is efficient, steric hindrance from the 3-methyl group on the butanal backbone may reduce reaction rates. Optimizing stoichiometry (1.2 equivalents of aldehyde per amine) and extending reaction times to 24–48 hours can mitigate this issue.
Stepwise Alkylation of Primary Amines
Alkylation involves successive substitutions of hydrogen atoms on the nitrogen center using alkyl halides or sulfates. This method is advantageous for scalability but requires careful control to avoid over-alkylation.
Synthetic Pathway
- Primary Amine Preparation : Start with butan-1-amine (C₄H₁₁N).
- First Methylation : React with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to form N-methylbutan-1-amine.
- Second Methylation : Introduce a second methyl group using dimethyl sulfate ((CH₃)₂SO₄) under alkaline conditions.
- Ethylation : Finally, treat with ethyl bromide (C₂H₅Br) to yield the target tertiary amine.
Challenges and Mitigation
Over-alkylation can lead to quaternary ammonium salts. To prevent this, use bulky bases like triethylamine to deprotonate intermediates selectively. Purification via fractional distillation or column chromatography (hexane/ethyl acetate, 95:5) is essential to isolate the tertiary amine.
Hydrochloride Salt Intermediate Method
A patent-published route utilizes a two-step process involving hexone (4-methylpentan-2-one), methanamide, and ammonium formate to synthesize 1,3-dimethylbutylamine hydrochloride, which is subsequently ethylated.
Protocol Overview
- Condensation Reaction : Hexone (6 g), methanamide (9 g), and ammonium formate (6.3 g) are heated at 150°C for 20 hours, yielding an intermediate oil.
- Hydrochloride Formation : The oil is refluxed with concentrated HCl (44 mL) for 8 hours, followed by evaporation to dryness.
- Ethylation : The hydrochloride salt is treated with ethyl chloride in alkaline medium to produce this compound.
Purification and Yield
Crystallization with ethyl acetate at 0°C achieves 99.1% purity, as confirmed by HPLC. This method’s key advantage is its high reproducibility, though it requires rigorous temperature control during the condensation step.
Comparative Analysis of Methods
Key Insights :
- The hydrochloride route offers the highest purity but involves hazardous HCl handling.
- Reductive amination is optimal for small-scale synthesis with minimal byproducts.
- Alkylation is scalable but requires precise stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N,3-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl halides under basic or acidic conditions.
Major Products
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-ethyl-N,3-dimethylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-ethyl-N,3-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
Structural Analogues: Aliphatic Amines
N,N-Diethylbutan-1-amine (C₈H₁₉N)
- Molecular Weight : 129.24 g/mol
- Structure : Linear primary amine with two ethyl substituents on the nitrogen.
- Comparison :
- The absence of branching in N,N-diethylbutan-1-amine results in weaker steric hindrance compared to N-ethyl-N,3-dimethylbutan-1-amine.
- Linear amines typically exhibit higher boiling points due to stronger van der Waals interactions.
- Applications : Intermediate in surfactant synthesis .
Diisopentylamine (C₁₀H₂₃N)
- Molecular Weight : 157.30 g/mol
- Structure : Branched amine with two 3-methylbutyl groups.
- Comparison :
Aromatic and Heterocyclic Derivatives
N,N-Dimethyl-4-phenylbutan-1-amine (C₁₂H₁₉N)
- Molecular Weight : 177.29 g/mol
- Structure : Phenyl-substituted aliphatic amine.
- Comparison :
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine (C₁₂H₁₈FN)
- Molecular Weight : 195.28 g/mol
- Structure : Fluorinated aromatic amine with a dimethylbutane chain.
- Used in pharmaceutical research for CNS-targeting molecules .
Olefinic and Cyclic Amines
(E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine
- Structure : Olefinic side chain with an aromatic amine.
- Comparison :
N,N-Dimethyl-4-(1-methylpiperidin-3-yl)butan-1-amine (C₁₂H₂₆N₂)
- Molecular Weight : 198.35 g/mol
- Structure : Piperidine-substituted tertiary amine.
- Applied in neurological drug discovery .
Data Table: Key Properties of Compared Amines
Research Findings and Trends
- Branching Effects : Branched amines like this compound exhibit lower boiling points compared to linear analogues (e.g., N,N-diethylbutan-1-amine) due to reduced surface area for intermolecular interactions .
- Synthetic Routes : Palladium-catalyzed coupling () and reductive amination () are dominant methods for synthesizing complex amines.
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